1-[ethyl(1H-indol-3-ylacetyl)amino]-N-(3-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features an indole moiety, a cyclohexane ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through cyclization reactions using azobisisobutyronitrile (AIBN), hypophosphorous acid, and triethylamine under reflux conditions in 1-propanol.
Amide Bond Formation: The coupling of the indole derivative with an appropriate carboxylic acid (such as ibuprofen) using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to ensure the formation of the desired amide bonds and the incorporation of the cyclohexane ring.
Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature, using reagents like halogens or nitro compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Biological Research: The compound is used to investigate the biological pathways and molecular targets associated with indole derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and amides, such as:
Compared to these compounds, 1-[N-ETHYL-2-(1H-INDOL-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the cyclohexane ring, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H31N3O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[ethyl-[2-(1H-indol-3-yl)acetyl]amino]-N-(3-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H31N3O2/c1-3-29(24(30)17-20-18-27-23-13-6-5-12-22(20)23)26(14-7-4-8-15-26)25(31)28-21-11-9-10-19(2)16-21/h5-6,9-13,16,18,27H,3-4,7-8,14-15,17H2,1-2H3,(H,28,31) |
InChI Key |
UOWPCVLHQOXEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)CC1=CNC2=CC=CC=C21)C3(CCCCC3)C(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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